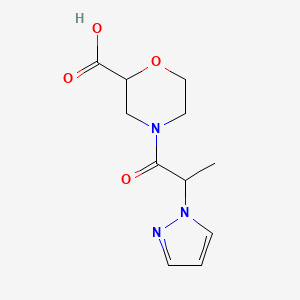![molecular formula C15H17NO4 B7589084 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential uses in the field of medicine. MPAC is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
作用机制
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid exerts its biological effects by inhibiting the activity of enzymes such as beta-lactamases and chitinases, which are involved in the growth and survival of bacteria and fungi. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid inhibits the formation of amyloid beta plaques by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects:
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new drugs. In animal studies, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have antibacterial and antifungal activity, and to inhibit the growth of cancer cells. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has several advantages for lab experiments, including its low toxicity, good bioavailability, and ability to inhibit the activity of enzymes involved in bacterial and fungal growth. However, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also has limitations, such as its limited solubility in water and its potential to interact with other compounds in biological systems.
未来方向
There are several future directions for research on 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, including the development of new antibiotics and antifungal agents based on its structure, the further investigation of its potential uses in cancer treatment, and the development of new drugs for the treatment of Alzheimer's disease. Additionally, the optimization of synthesis methods for 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid and the investigation of its interactions with other compounds in biological systems are areas that require further research.
合成方法
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been synthesized using various methods, including the reaction of 3-methylphenylprop-2-enoyl chloride with morpholine-2-carboxylic acid in the presence of a base such as triethylamine. Other methods include the reaction of 3-methylphenylprop-2-enoyl isocyanate with morpholine-2-carboxylic acid and the reaction of 3-methylphenylprop-2-enoyl azide with morpholine-2-carboxylic acid. These methods have been optimized to yield high purity and high yield of 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid.
科学研究应用
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the field of medicine. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been studied for its potential uses in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
属性
IUPAC Name |
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-3-2-4-12(9-11)5-6-14(17)16-7-8-20-13(10-16)15(18)19/h2-6,9,13H,7-8,10H2,1H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCWFOLWOCJDI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)


![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)